molecular formula C15H17NO3 B3047469 tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate CAS No. 139975-98-7

tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate

Cat. No.: B3047469
CAS No.: 139975-98-7
M. Wt: 259.3 g/mol
InChI Key: XWWZYXSURXSRAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has a molecular formula of C15H17NO3 and a molecular weight of 259.3 g/mol. This compound is particularly noted for its potential as a cancer-targeting agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This process can be achieved through the reaction of di-tert-butyl dicarbonate with the amine in the presence of a base . The reaction conditions are generally mild, and the Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Investigated for its potential as a cancer-targeting agent.

    Industry: Used in the synthesis of various organic compounds and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to and inhibiting certain enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways and targets are still under investigation, but its ability to selectively target cancer cells makes it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate

Uniqueness

Tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate is unique due to its specific structure, which allows it to target cancer cells effectively. Its hydroxyl group on the naphthalene ring and the carbamate group provide unique chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-(4-hydroxynaphthalen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-11-8-10-6-4-5-7-12(10)13(17)9-11/h4-9,17H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWZYXSURXSRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577807
Record name tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139975-98-7
Record name tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate
Reactant of Route 2
tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate
Reactant of Route 5
tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate
Reactant of Route 6
tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.